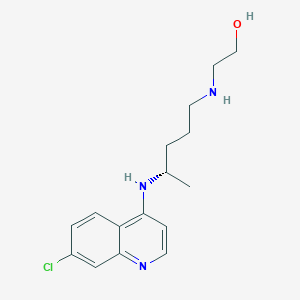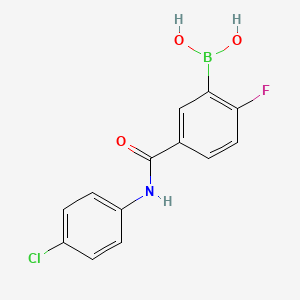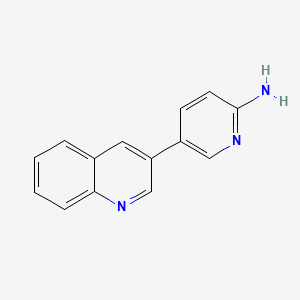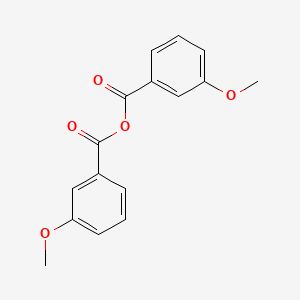![molecular formula C6H11NO B12837403 (1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R,7R)-2-Oxabicyclo[320]heptan-7-amine is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as pyrrole.
Substitution: Substitution reactions at the 2- and 5-carbon atoms of pyrrole are performed.
Catalytic Hydrogenation: The substituted pyrroles undergo catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives.
Cyclization: Cyclization is achieved using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can participate in nucleophilic attacks, while the amine group can form hydrogen bonds or ionic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one: Another bicyclic compound with a similar structure but different functional groups.
Sodium (1S,5R)-7-oxo-2-{[(3S)-2-oxo-3-pyrrolidinyl]carbamoyl}-2,6-diazabicyclo[3.2.0]heptane-6-sulfonate: A compound with a similar bicyclic core but different substituents.
Uniqueness
(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine is unique due to its oxirane ring, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1S,5R,7R)-2-oxabicyclo[3.2.0]heptan-7-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2/t4-,5+,6-/m0/s1 |
InChI Key |
VFBPTGRGJXUIOF-JKUQZMGJSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C[C@H]2N |
Canonical SMILES |
C1COC2C1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B12837329.png)
![(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B12837337.png)
![2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12837346.png)

![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)


![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)

![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)

